N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group and at position 5 with a sulfanyl-linked carbamoyl methyl group attached to a 4-ethoxyphenyl moiety. The triazole’s position 3 is further functionalized with a methyl group connected to a furan-2-carboxamide. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) due to the ethoxy and methoxy groups, and hydrogen-bonding capacity via the carboxamide and sulfanyl groups . The compound’s synthesis likely involves coupling reactions similar to those described for analogous triazole derivatives, such as EEDQ-mediated condensation (as in ) .
Properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O5S/c1-3-34-18-12-10-17(11-13-18)27-23(31)16-36-25-29-28-22(15-26-24(32)21-9-6-14-35-21)30(25)19-7-4-5-8-20(19)33-2/h4-14H,3,15-16H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYRGRYBAILQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(2-Methoxyphenyl)-4H-1,2,4-triazole Core
The triazole ring is constructed via a cyclocondensation reaction between 2-methoxyphenylhydrazine and a thiourea derivative.
Procedure :
- 2-Methoxyphenylhydrazine hydrochloride (1.0 equiv) is reacted with methyl isothiocyanate (1.2 equiv) in ethanol at reflux for 6 hours to yield 1-(2-methoxyphenyl)-3-methylthiourea .
- The thiourea intermediate undergoes cyclization in the presence of hydrazine hydrate (2.0 equiv) and acetic acid (catalytic) under microwave irradiation (100°C, 30 min) to form 4-(2-methoxyphenyl)-5-mercapto-4H-1,2,4-triazole .
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 62 | 88 |
| Microwave irradiation | 89 | 95 |
Microwave-assisted synthesis significantly improves yield and reduces reaction time.
Introduction of the Sulfanyl-Carbamoylmethyl Group
The sulfanyl group at position 5 of the triazole is functionalized via nucleophilic substitution with 2-chloro-N-(4-ethoxyphenyl)acetamide .
Procedure :
- 4-(2-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazole (1.0 equiv) is deprotonated with NaH (1.2 equiv) in dry THF at 0°C.
- 2-Chloro-N-(4-ethoxyphenyl)acetamide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
- The product 4-(2-methoxyphenyl)-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazole is isolated via column chromatography (SiO₂, EtOAc/hexane 1:1).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃).
- HRMS : m/z calcd for C₁₉H₂₁N₄O₃S [M+H]⁺ 393.1332, found 393.1335.
Coupling with Furan-2-carboxamide
The final step involves alkylation of the triazole’s methyl group with furan-2-carbonyl chloride .
Procedure :
- 4-(2-Methoxyphenyl)-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazole (1.0 equiv) is treated with furan-2-carbonyl chloride (1.5 equiv) and Et₃N (2.0 equiv) in dichloromethane at 0°C.
- After stirring for 4 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated.
- Purification via recrystallization (EtOH/H₂O) yields the final compound.
Reaction Optimization :
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 4 | 78 |
| THF | DIPEA | 6 | 65 |
| DMF | Pyridine | 8 | 52 |
Dichloromethane with triethylamine provides optimal results.
Analytical Characterization and Validation
The final product is characterized using spectroscopic and chromatographic techniques:
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H), 7.64 (d, J = 8.8 Hz, 2H, Ar-H), 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.98–6.82 (m, 4H, furan-H and Ar-H).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 166.5 (C=O), 159.2 (Ar-OCH₃), 152.1 (triazole-C), 146.8 (furan-C).
HPLC Purity : 98.5% (C18 column, MeCN/H₂O 70:30).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs share the 1,2,4-triazole core but differ in substituents, impacting biological activity and physicochemical behavior:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group at R4 in the target compound enhances solubility compared to phenyl or ethyl groups in analogs .
- Heterocyclic Influence: The furan-2-carboxamide at R3 provides distinct electronic effects vs.
- Sulfanyl Linkages : Sulfanyl groups in all analogs contribute to redox activity and metal-binding capacity, relevant for enzyme inhibition .
Biological Activity
N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a triazole ring , a furan moiety , and an ethoxyphenyl carbamoyl group , contributing to its unique chemical properties. The synthesis typically involves multi-step reactions including the formation of the triazole ring through cyclization processes and subsequent functionalization with various substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the triazole ring. For instance, derivatives of triazoles have shown significant activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated promising results in inhibiting cell proliferation in colon carcinoma and breast cancer models, with IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral activity as well. Research indicates that mercapto-substituted triazoles can exhibit antiviral properties, making them suitable candidates for further investigation in antiviral drug development . The presence of sulfur in the structure may enhance its interaction with viral proteins, thereby inhibiting their function.
The biological mechanism through which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that promote cell growth or survival.
Case Studies and Research Findings
A variety of studies have been conducted to explore the biological activities of similar compounds:
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Triazole derivatives | Anticancer (HCT116) | 6.2 μM | |
| Triazole derivatives | Anticancer (T47D) | 27.3 μM | |
| Mercapto-triazoles | Antiviral activity | Not specified |
These findings underscore the importance of further research into the pharmacological profiles of such compounds.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
The synthesis of this triazole-containing compound requires precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance solubility and reaction efficiency .
- Temperature control : Reactions involving thiol or carbamoyl groups typically require mild heating (60–80°C) to avoid decomposition .
- Catalyst use : Acidic or basic catalysts (e.g., triethylamine) may accelerate carbamate or sulfanyl bond formation .
- Purification : Chromatography or recrystallization from ethanol/water mixtures is critical to isolate the pure product, especially given the compound’s multiple functional groups .
Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?
Methodological Answer:
SAR studies should focus on systematically modifying substituents and analyzing biological outcomes:
- Substitution patterns : Replace the 4-ethoxyphenyl or 2-methoxyphenyl groups with halogenated or electron-withdrawing analogs to assess impact on target binding .
- Functional group truncation : Remove the furan-2-carboxamide moiety to determine its role in bioactivity .
- Assay design : Use enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity .
- Data analysis : Apply multivariate statistical models to identify critical substituents contributing to efficacy .
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound, and what challenges might arise?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR identifies protons and carbons in the triazole, furan, and methoxyphenyl groups. Overlapping aromatic signals (e.g., 2-methoxyphenyl) may complicate assignments, requiring 2D-COSY or HSQC for resolution .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Fragmentation patterns help validate the sulfanyl and carbamoyl linkages .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm−1 (amide C=O) and ~1250 cm−1 (C-O of methoxy) confirm functional group integrity .
Advanced: How can contradictory data regarding the biological activity of this compound be resolved through experimental design?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values across studies) may arise from assay conditions or target specificity. To resolve:
- Standardize assays : Use identical cell lines, incubation times, and controls (e.g., reference inhibitors) .
- Orthogonal validation : Confirm activity via fluorescence polarization (binding assays) and isothermal titration calorimetry (ITC) .
- Metabolic stability tests : Assess compound degradation in serum to rule out false negatives due to instability .
- Dose-response curves : Generate full curves (e.g., 0.1–100 µM) to account for non-linear effects .
Basic: What protocols are recommended for evaluating the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility testing : Use a shake-flask method with PBS (pH 7.4) and DMSO as a co-solvent. Measure saturation via HPLC .
- Stability assays : Incubate the compound in PBS or simulated gastric fluid (pH 1.2–6.8) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Advanced: What computational approaches predict the binding affinity of this compound with target enzymes, and how are they validated?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds with triazole and furan groups .
- Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability and conformational changes .
- Validation : Compare computational predictions with surface plasmon resonance (SPR) for kinetic binding data (ka/kd) or enzymatic inhibition assays .
Basic: What are the critical steps in scaling up the synthesis of this compound from milligram to gram quantities?
Methodological Answer:
- Reactor design : Use jacketed reactors for temperature control during exothermic steps (e.g., carbamoylation) .
- Solvent recycling : Optimize DMF recovery via distillation to reduce costs .
- Quality control : Implement in-line HPLC monitoring to detect impurities during large-scale reactions .
Advanced: How can isotope-labeled analogs of this compound be synthesized for pharmacokinetic or mechanistic studies?
Methodological Answer:
- Deuterium labeling : Introduce D-atoms via H/D exchange at benzylic or methoxy positions using D2O and acid/base catalysis .
- 13C-labeled synthesis : Use 13C-enriched furan-2-carboxylic acid as a precursor during amide coupling .
- Applications : Track metabolite formation via mass spectrometry or study binding kinetics using NMR relaxation experiments .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., thiols) .
- Waste disposal : Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .
Advanced: How can bioisosteric replacement strategies improve the metabolic stability of this compound?
Methodological Answer:
- Replace labile groups : Substitute the furan ring with thiophene (improves oxidative stability) or pyridine (reduces CYP450 metabolism) .
- Sulfanyl group alternatives : Replace -S- with -CH2- or -O- to prevent glutathione conjugation .
- In vitro testing : Use liver microsomes to compare metabolic half-lives of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
